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Compound of Interest

3-Methoxy-4-
Compound Name:

(methoxymethyl)benzoic acid
CAS No.: 121925-06-2

Cat. No.: B2426083

Get Quote

Introduction & Strategic Utility

3-Methoxy-4-(methoxymethyl)benzoic acid is a functionalized benzoic acid derivative
employed primarily as a building block in drug discovery. Its structural significance lies in the
methoxymethyl side chain at the para-position relative to the carboxylic acid.

In medicinal chemistry, this motif serves two critical functions:

» Metabolic Blocking: The methoxymethyl group replaces a labile methyl or hydroxymethyl
group, potentially blocking rapid metabolic oxidation (e.g., by CYP450 enzymes) while
retaining steric bulk.

e Physicochemical Tuning: The ether oxygen introduces a hydrogen bond acceptor,
modulating lipophilicity (LogP) and improving aqueous solubility compared to a simple alkyl
chain.

This compound is frequently utilized in the synthesis of kinase inhibitors, receptor antagonists,
and bioconjugate linkers where precise control over the electronic and steric environment of
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the aromatic ring is required.

Chemical Identity & Physicochemical Properties[1]

Property

Data

CAS Number

121925-06-2

Chemical Name

3-Methoxy-4-(methoxymethyl)benzoic acid

Synonyms

4-(Methoxymethyl)-3-methoxybenzoic acid;

Benzoic acid, 3-methoxy-4-(methoxymethyl)-

Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

PubChem CID 14553933

SMILES COCC1=C(C=C(C=C1)C(=0)0O)0C

InChl Key RIPSCKDGMMHUIK-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 135-140 °C (Typical for class; experimental

verification required)

Predicted pKa

4.1 £ 0.1 (Carboxylic acid)

Predicted LogP

~1.35

Synthesis & Manufacturing Protocol

Author's Note: The following protocol is designed for high-purity laboratory synthesis (10g—

100g scale). Direct methoxylation of the benzylic position requires careful control to prevent

over-oxidation or polymerization.

Core Synthetic Route: Benzylic Functionalization

The most robust route begins with 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). The acid
functionality is first protected to prevent interference during the radical bromination step.
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Step-by-Step Methodology

o Esterification (Protection):
o Reagents: 3-Methoxy-4-methylbenzoic acid, Methanol (MeOH), H2SOa (cat.).
o Protocol: Reflux the starting acid in MeOH with catalytic sulfuric acid for 4—-6 hours.

o Rationale: Converting the acid to the methyl ester prevents the formation of acid bromides
or dimerization during the subsequent radical step.

» Radical Bromination (Wohl-Ziegler Reaction):

o Reagents: Methyl 3-methoxy-4-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (cat.),
CCla or Chlorobenzene (solvent).

o Protocol: Heat to reflux.[1] Add AIBN portion-wise. Monitor by TLC/HPLC until the starting
material is consumed.

o Critical Control: Stop the reaction immediately upon consumption of starting material to
avoid gem-dibromination (formation of the benzal bromide).

¢ Nucleophilic Substitution (Methoxylation):
o Reagents: Sodium Methoxide (NaOMe), Methanol.

o Protocol: Treat the benzylic bromide intermediate with 2.0 equivalents of NaOMe in MeOH
at 0°C to RT.

o Mechanism: Sn2 displacement of the bromide by the methoxide ion.
» Saponification (Deprotection):
o Reagents: LIOH or NaOH, THF/Water (1:1).

o Protocol: Stir the ester at ambient temperature until hydrolysis is complete. Acidify with 1N
HCI to precipitate the final product.

o Purification: Recrystallization from Ethyl Acetate/Hexanes.
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Visual Synthesis Workflow

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from the commercially available methyl precursor.

Analytical Characterization (QC Standards)

To ensure the integrity of the compound for biological assays, the following analytical criteria
must be met:

e 1H NMR (DMSO-ds, 400 MHz):
o 012.8 (s, 1H): Carboxylic acid proton (broad).
o O 7.5-7.6 (m, 2H): Aromatic protons (H-2, H-6).
o 6 7.3 (d, 1H): Aromatic proton (H-5).
o 0 4.45 (s, 2H): Benzylic methylene (-CH2-O-).
o 0 3.85 (s, 3H): Aromatic methoxy (-OCHs).
o 9 3.30 (s, 3H): Aliphatic methoxy (-CH2-OCHs).
e HPLC Purity: >98% (area) at 254 nm.

e Mass Spectrometry (ESI): [M-H]~ calculated: 195.07; found: 195.1.

Applications in Drug Development

This specific benzoic acid derivative is valuable in Fragment-Based Drug Design (FBDD).
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e Linker Chemistry: The carboxylic acid group allows for facile amide coupling to amines, while
the methoxymethyl group remains inert under standard coupling conditions.

» Kinase Inhibition: Used as a solvent-exposed tail in ATP-competitive inhibitors. The
methoxymethyl group can interact with specific residues in the hinge region or the solvent
front of the kinase domain.

» Bioisosterism: It acts as a bioisostere for 4-ethylbenzoic acid or 4-(hydroxymethyl)benzoic
acid, often improving metabolic stability against oxidation.

Structure-Activity Relationship (SAR) Logic

3-Methoxy-4-(methoxymethyl)

benzoic acid
COOH Group: 3-Methoxy Group: 4-Methoxymethyl Group:
Primary attachment point Induces conformational twist Extends into solvent pocket;
(Amide coupling) via steric clash with H-2/H-4 H-bond acceptor capability

Click to download full resolution via product page

Figure 2: Functional decomposition of the molecule for SAR analysis.
Safety & Handling
e GHS Classification: Warning.
e Hazard Statements:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

e Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust

formation.
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» Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent long-term
autoxidation of the benzylic ether, although the compound is generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Reference & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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